molecular formula C13H12N2O4S B13749113 2-Amino-4-benzamidobenzenesulphonic acid CAS No. 29452-72-0

2-Amino-4-benzamidobenzenesulphonic acid

Cat. No.: B13749113
CAS No.: 29452-72-0
M. Wt: 292.31 g/mol
InChI Key: DUOCAITVQWIVJB-UHFFFAOYSA-N
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Description

2-amino-4-benzamidobenzenesulfonic acid is an organic compound with the molecular formula C13H12N2O4S It is a derivative of benzenesulfonic acid and contains both an amino group and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-benzamidobenzenesulfonic acid typically involves the reaction of 2-amino-4-nitrobenzenesulfonic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-amino-4-benzamidobenzenesulfonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-benzamidobenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to form the amino group.

    Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzenesulfonic acid derivatives, which can have different functional groups such as nitro, amino, and benzamide groups.

Scientific Research Applications

2-amino-4-benzamidobenzenesulfonic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its ability to inhibit certain enzymes.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-amino-4-benzamidobenzenesulfonic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-nitrobenzenesulfonic acid
  • 4-aminobenzenesulfonic acid
  • Benzamide derivatives

Uniqueness

2-amino-4-benzamidobenzenesulfonic acid is unique due to the presence of both an amino group and a benzamide group, which confer distinct chemical and biological properties

Properties

CAS No.

29452-72-0

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

2-amino-4-benzamidobenzenesulfonic acid

InChI

InChI=1S/C13H12N2O4S/c14-11-8-10(6-7-12(11)20(17,18)19)15-13(16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)(H,17,18,19)

InChI Key

DUOCAITVQWIVJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)O)N

Origin of Product

United States

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